Acefylline
Description
Acefylline has been reported in Pogostemon cablin with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for airway obstruction.
RN given refers to parent cpd
See also: this compound Piperazine (active moiety of).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
837-27-4 (hydrochloride salt) | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057796 | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-37-9 | |
| Record name | Acefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 652-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theophyllin-7-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Acefylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline, a xanthine derivative chemically known as 7-theophyllineacetic acid, is a therapeutic agent employed primarily for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its pharmacological effects are attributed to a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Pharmacological Actions
This compound's therapeutic efficacy stems from its ability to modulate two key signaling pathways:
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine receptors.[1] Adenosine, an endogenous nucleoside, plays a significant role in bronchoconstriction. By blocking adenosine receptors, particularly the A1 subtype, this compound prevents this bronchoconstrictive effect, leading to airway relaxation.[3]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of phosphodiesterase enzymes, with a noted effect on cAMP-specific PDEs.[2][4] The inhibition of PDE, particularly the PDE4 isoform prevalent in inflammatory cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Elevated cAMP has a dual beneficial effect in the airways: it promotes smooth muscle relaxation (bronchodilation) and suppresses the activity of inflammatory cells, thereby reducing the inflammatory response.[4][6]
Quantitative Pharmacological Data
Precise quantitative data on the binding affinity of this compound for adenosine receptor subtypes (Ki values) and its inhibitory potency against various phosphodiesterase isoenzymes (IC50 values) are not widely available in publicly accessible literature. However, a key study by Ferretti et al. (1992) investigated the inhibitory effect of this compound (theophylline-7-acetic acid) on rat lung cAMP phosphodiesterase isoenzymes.[2] The following tables are structured to present the type of quantitative data that would be derived from such studies.
Table 1: Hypothetical Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | K_i_ (nM) | Species | Tissue Source |
| Adenosine A_1_ | This compound | Data not available | Data not available | Data not available |
| Adenosine A_2A_ | This compound | Data not available | Data not available | Data not available |
| Adenosine A_2B_ | This compound | Data not available | Data not available | Data not available |
| Adenosine A_3_ | This compound | Data not available | Data not available | Data not available |
Note: This table illustrates the format for presenting binding affinity data. Specific Ki values for this compound are not available in the reviewed literature.
Table 2: Inhibitory Potency (IC_50_) of this compound against Phosphodiesterase Isoenzymes
| PDE Isoenzyme | IC_50_ (µM) | Species | Tissue Source | Reference |
| PDE1 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |
| PDE2 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |
| PDE3 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |
| PDE4 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |
| PDE5 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |
Note: This table is based on the study by Ferretti et al. (1992) which investigated the effect of this compound on rat lung cAMP phosphodiesterase isoenzymes. The specific IC50 values were not available in the abstract.[2]
Signaling Pathways
The dual mechanism of action of this compound converges on pathways that promote bronchodilation and reduce inflammation in the airways.
Adenosine Receptor Antagonism Pathway
Caption: Adenosine receptor antagonism by this compound.
Phosphodiesterase Inhibition Pathway
Caption: Phosphodiesterase inhibition by this compound.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the key mechanisms of action of this compound.
Adenosine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine A1 receptors.
Materials:
-
Membrane preparations from cells expressing the human adenosine A1 receptor.
-
[³H]DPCPX (a selective A1 receptor antagonist radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the cell membrane preparation, varying concentrations of unlabeled this compound (competitor), and a fixed concentration of [³H]DPCPX in the assay buffer.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]DPCPX against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for adenosine receptor binding assay.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on PDE4 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme.
-
[³H]cAMP (substrate).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the PDE4 enzyme, varying concentrations of this compound, and the assay buffer.
-
Initiation of Reaction: Add [³H]cAMP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 15 minutes).
-
Termination of Reaction: Stop the reaction by boiling the tubes.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine. Incubate again.
-
Separation of Product: Add an anion-exchange resin slurry to bind the unreacted [³H]cAMP. Centrifuge to pellet the resin.
-
Radioactivity Measurement: Take an aliquot of the supernatant containing the [³H]adenosine and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Caption: Experimental workflow for PDE inhibition assay.
Conclusion
This compound exerts its therapeutic effects in respiratory diseases through a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. These actions lead to bronchodilation and a reduction in airway inflammation. While the qualitative aspects of its mechanism are established, further research is required to provide comprehensive quantitative data on its interaction with specific receptor subtypes and enzyme isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's pharmacology and for the development of more targeted respiratory therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A1 receptor blockage mediates theophylline-associated seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthwire.pk [healthwire.pk]
- 5. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
Acefylline: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Acefylline (also known as theophylline-7-acetic acid), a xanthine derivative with applications as a bronchodilator and cardiac stimulant.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis process and analytical workflows to support research and development activities.
Synthesis of this compound
This compound is primarily synthesized from theophylline. The most common and well-documented method involves the reaction of theophylline with a haloacetic acid or its salt in an alkaline medium. This process, known as N-alkylation, specifically targets the N7 position of the theophylline molecule.
Synthesis via Reaction with Chloroacetic Acid
A widely used method for the synthesis of this compound involves the reaction of theophylline with chloroacetic acid in the presence of a base, such as sodium hydroxide.[4]
Experimental Protocol:
-
Preparation of Theophylline Sodium Salt: Dissolve theophylline in an aqueous solution of sodium hydroxide. The mixture is typically heated to approximately 90°C for about 30 minutes to ensure the complete formation of the theophylline sodium salt.[4]
-
Alkylation Reaction: Cool the reaction mixture and then add a solution of chloroacetic acid dropwise. The reaction temperature is then raised to and maintained at 95-100°C for approximately 2.5 hours.[4] During this period, the pH of the reaction mixture is monitored and maintained between 8 and 9 by the addition of sodium hydroxide solution. The reaction is considered complete when the pH remains stable.[4]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled. The product is precipitated by neutralizing the solution with concentrated hydrochloric acid. The resulting solid is then filtered, washed with cold water, and dried to yield this compound.[4] A reported yield for this method is 86.5%.[4]
An alternative approach involves the use of sodium chloroacetate, which is considered safer and easier to handle than the highly toxic chloroacetic acid.[4] Another variation starts from N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine, which first cyclizes to form the theophylline sodium salt in situ before the addition of sodium chloroacetate.[5][6]
Synthesis Workflow:
Caption: Synthesis of this compound from Theophylline.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄O₄ | [7][8] |
| Molecular Weight | 238.20 g/mol | [7][8][9] |
| Melting Point | 271°C | [8][9] |
| Water Solubility | 14.7 mg/mL | [10] |
| pKa (Strongest Acidic) | 3.26 | [10] |
| logP | -0.8 to -1.1 | [7][10] |
| Appearance | White powder or crystals from water. | [4][9] |
Characterization of this compound
A comprehensive characterization of synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.
Spectroscopic Methods
3.1.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of dry this compound powder with dry potassium bromide (KBr) in a mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
~3476 cm⁻¹: O-H stretching of the carboxylic acid.[11]
-
~2975 cm⁻¹: C-H stretching of the methyl groups.[11]
-
~1700-1750 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1638 cm⁻¹: C=O stretching of the xanthine ring (amide).[11]
-
~1545 cm⁻¹: C=N stretching.[2]
-
~1457 cm⁻¹: CH₂ bending.[11]
-
~1311 cm⁻¹: O-H bending.[11]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
Experimental Protocol (¹H NMR in DMSO-d₆):
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~3.16-3.39 ppm: Singlets corresponding to the two N-methyl groups (N1-CH₃ and N3-CH₃).[1]
-
~5.80 ppm: A singlet for the N-methylene protons (N7-CH₂).[1]
-
~8.18-8.36 ppm: A singlet for the C8-H proton of the purine ring.[1]
-
~13.0 ppm (broad): A singlet for the carboxylic acid proton (-COOH).
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Analysis: Infuse the sample solution into an ESI mass spectrometer. The mass spectrum is typically acquired in both positive and negative ion modes.
Expected Mass-to-Charge Ratio (m/z):
-
[M+H]⁺: ~239.07
-
[M-H]⁻: ~237.06
Chromatographic Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and for its quantification in various matrices.
Experimental Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 3:7 v/v).[12] The pH of the aqueous component may be adjusted (e.g., to 7.3).[12]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: Typically 0.7-1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 257 nm or 272 nm.[13]
-
Injection Volume: Typically 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the synthesized this compound can be determined by the percentage of the peak area of the main component relative to the total peak area.
Characterization Workflow:
Caption: Analytical workflow for this compound characterization.
Mechanism of Action: A Representative Signaling Pathway
This compound, as a xanthine derivative, is expected to share a similar mechanism of action with its parent compound, theophylline. The primary mechanisms are antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
References
- 1. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel this compound–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Page loading... [guidechem.com]
- 5. CN103360393B - The preparation method of theophylline acetic acid - Google Patents [patents.google.com]
- 6. CN103360393A - Preparation method of theophylline-7-acetic acid - Google Patents [patents.google.com]
- 7. This compound | C9H10N4O4 | CID 69550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound [drugfuture.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of HPLC Method for Estimation of Acebrophylline - ProQuest [proquest.com]
- 13. caymanchem.com [caymanchem.com]
Acefylline as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acefylline, a xanthine derivative, is recognized as a non-selective adenosine receptor antagonist. This guide provides a comprehensive overview of its presumed mechanism of action, placing it within the broader context of xanthine-based adenosine receptor modulation. Due to the limited availability of specific quantitative data for this compound in the public domain, this document leverages data from the structurally related xanthine derivative, enprofylline, to illustrate the pharmacological principles and experimental approaches used to characterize such compounds. This guide details the downstream signaling pathways of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), provides in-depth experimental protocols for assessing antagonist activity, and presents the available quantitative data for enprofylline as a surrogate to exemplify the expected pharmacological profile of a non-selective xanthine antagonist.
Introduction to this compound and Adenosine Receptor Antagonism
This compound, or 7-theophyllineacetic acid, belongs to the xanthine class of compounds, which includes well-known adenosine receptor antagonists like caffeine and theophylline[1][2][3]. These molecules act by competitively blocking the binding of endogenous adenosine to its G protein-coupled receptors (GPCRs), thereby inhibiting adenosine-mediated signaling[2][3]. Adenosine plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and respiration. Consequently, its receptors have emerged as significant therapeutic targets[4].
Adenosine Receptor Subtypes and Their Signaling Pathways
There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Each subtype is coupled to distinct G protein signaling cascades, leading to varied cellular responses. This compound, as a non-selective antagonist, is expected to inhibit these pathways.
A₁ Adenosine Receptor (A₁R)
The A₁ receptor primarily couples to the inhibitory G protein, Gαi/o[5][6]. Activation of A₁R by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[5][6]. The Gβγ subunits can also activate phospholipase C (PLC) and modulate ion channel activity[5].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
Investigating the Bronchodilator Effects of Acefylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline, a xanthine derivative, is a bronchodilator used in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is primarily attributed to two core mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide provides an in-depth exploration of these mechanisms, supported by detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways to facilitate further research and drug development.
Core Mechanisms of Action
This compound's efficacy as a bronchodilator stems from its ability to modulate key signaling pathways that control airway smooth muscle tone. Unlike some bronchodilators that target a single receptor, this compound possesses a dual mechanism of action.
Phosphodiesterase (PDE) Inhibition
This compound functions as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger in many cellular processes. By inhibiting PDEs, particularly PDE4, this compound prevents the breakdown of cAMP within airway smooth muscle cells. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and thus, bronchodilation. This mechanism also contributes to a reduction in the inflammatory response in the airways.
Adenosine Receptor Antagonism
This compound also acts as an adenosine receptor antagonist. Adenosine, an endogenous nucleoside, can cause bronchoconstriction in susceptible individuals, particularly those with asthma, by acting on A1 adenosine receptors on airway smooth muscle. By blocking these receptors, this compound competitively inhibits the bronchoconstrictive effects of adenosine, contributing to its overall bronchodilator profile.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways influenced by this compound.
PDE Inhibition Pathway
Acefylline in Respiratory Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline, a xanthine derivative, has been a subject of interest in respiratory disease research for its potential therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to this compound's role in respiratory medicine. While much of the available research focuses on the closely related compounds theophylline and acebrophylline (a conjugate of this compound and ambroxol), this guide synthesizes the existing knowledge to provide a comprehensive understanding of this compound's potential.
Core Mechanisms of Action
This compound exerts its effects through a multi-faceted mechanism, primarily involving the modulation of key signaling pathways that regulate airway smooth muscle tone, inflammation, and mucociliary clearance.
Phosphodiesterase (PDE) Inhibition and cAMP Signaling
A primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle cells and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects.[1][3]
The elevation of cAMP activates two main effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][5]
-
PKA-mediated effects: PKA activation leads to the phosphorylation of several target proteins that promote bronchodilation. This includes the phosphorylation and inactivation of myosin light chain kinase (MLCK), which is essential for smooth muscle contraction, and the opening of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation.
-
Epac-mediated effects: Epac activation also contributes to bronchodilation, potentially through mechanisms independent of PKA.[6]
The net result of increased cAMP signaling is the relaxation of airway smooth muscle, leading to bronchodilation.
Adenosine Receptor Antagonism
This compound also functions as an antagonist of adenosine receptors, particularly the A1 receptor subtype.[7][8] Adenosine is a bronchoconstrictor in asthmatic patients, and by blocking its receptors on airway smooth muscle, this compound can prevent this effect. The binding of adenosine to A1 receptors typically leads to a decrease in intracellular cAMP levels, promoting smooth muscle contraction. This compound competitively blocks this interaction, thereby maintaining higher cAMP levels and promoting bronchodilation.
Anti-Inflammatory Effects and NF-κB Pathway
Chronic inflammation is a hallmark of respiratory diseases like asthma and COPD. This compound and its derivatives have demonstrated anti-inflammatory properties.[1][3] One of the key inflammatory pathways implicated in these diseases is the Nuclear Factor-kappa B (NF-κB) pathway. While direct studies on this compound are limited, research on theophylline shows that it can inhibit the activation of NF-κB in pulmonary epithelial cells.[2] This inhibition is thought to occur through the prevention of IκBα degradation, a protein that keeps NF-κB sequestered in the cytoplasm.[2] By preventing NF-κB from translocating to the nucleus, theophylline, and likely this compound, can reduce the expression of pro-inflammatory genes, such as those for cytokines like IL-6 and TNF-alpha.[1][2]
Histone Deacetylase (HDAC) Activation
Recent research has highlighted the role of histone deacetylases (HDACs) in regulating inflammation. Corticosteroids, a cornerstone of asthma and COPD treatment, exert some of their anti-inflammatory effects by recruiting HDAC2 to the site of inflammatory gene expression. In some patients with severe respiratory disease, HDAC2 activity is reduced, leading to corticosteroid resistance. Studies on theophylline have shown that it can restore HDAC2 activity, thereby potentially reversing corticosteroid resistance.[9] This effect is thought to be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3Kδ).[10] Given the structural similarity, it is plausible that this compound shares this mechanism, although direct evidence is currently lacking.
Mucociliary Clearance
Acebrophylline, which contains this compound, has been shown to improve mucociliary clearance.[1][3] This is attributed to its ability to alter the viscoelastic properties of mucus, reducing its viscosity and facilitating its removal by ciliary action.[1] Acebrophylline increases the "sol" phase of mucus while decreasing the "gel" phase, making it less thick and easier to transport.[3]
Quantitative Data
The following tables summarize available quantitative data from clinical studies on acebrophylline. It is important to note that these studies often use acebrophylline, and data specifically for this compound is limited.
Table 1: Effect of Acebrophylline on Lung Function in COPD Patients
| Study | Dosage | Duration | Baseline FEV1 (Mean ± SD) | Post-treatment FEV1 (Mean ± SD) | p-value |
| Tapadar et al. (2014)[3][10][11][12][13] | 100mg twice daily | 42 days | 1.12 ± 0.21 L | 1.25 ± 0.23 L | <0.05 |
| Agliati (1996)[1] | 100mg twice daily | 14 days | Not specified | Significant improvement | <0.01 |
Table 2: Effect of Acebrophylline on Sputum Properties in COPD Patients
| Study | Dosage | Duration | Effect on Sputum |
| Tapadar et al. (2014)[3][10][11][12][13] | 100mg twice daily | 42 days | Reduction in the amount of sputum in 40% of patients. |
| Agliati (1996)[1] | 100mg twice daily | 14 days | Progressive improvement in difficulty of expectoration, sputum quantity, and density. |
| Pozzi (2007)[7] | Not specified | - | Reduction in expectorate viscosity between 53% and 78% in patients with chronic obstructive bronchitis. |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to this compound research.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on PDE activity.
Principle: This assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by PDE. The product is then acted upon by a phosphatase, releasing a fluorescent signal that can be quantified.
Protocol (based on a generic fluorescence-based assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified PDE4 enzyme in the reaction buffer.
-
Prepare a solution of the fluorescently labeled cAMP substrate.
-
Prepare a solution of a phosphatase (e.g., alkaline phosphatase).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known PDE4 inhibitor).
-
Add the PDE4 enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add the phosphatase solution to each well and incubate at 37°C for a further period (e.g., 30 minutes) to generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) from the dose-response curve.
-
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP levels in human airway smooth muscle (HASM) cells.
Principle: This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary human airway smooth muscle cells in appropriate media until confluent.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a β-agonist (e.g., isoproterenol) to induce cAMP production for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the media and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cAMP.
-
Acetylating the samples and standards can increase the sensitivity of the assay.
-
-
cAMP ELISA:
-
Follow the manufacturer's instructions for the specific cAMP ELISA kit.
-
Typically, this involves adding the cell lysates and a standard curve of known cAMP concentrations to a microplate pre-coated with an anti-cAMP antibody.
-
Add a cAMP-horseradish peroxidase (HRP) conjugate, which will compete with the cAMP in the sample for binding to the antibody.
-
After incubation and washing steps, add a substrate for HRP, which will generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.
-
Determine the cAMP concentration in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate.
-
Compare the cAMP levels in this compound-treated cells to the vehicle-treated control cells.
-
In Vitro Mucociliary Clearance Assay
Objective: To assess the effect of this compound on mucociliary transport in an in vitro model of the airway epithelium.
Principle: This method involves culturing primary airway epithelial cells at an air-liquid interface (ALI) to form a differentiated, ciliated epithelium that produces mucus. The movement of fluorescent microspheres across the epithelial surface is then tracked to measure mucociliary clearance velocity.
Protocol:
-
Cell Culture:
-
Isolate primary bronchial epithelial cells from a donor.
-
Culture the cells on a porous membrane support (e.g., Transwell inserts) at an air-liquid interface for several weeks to allow for differentiation into a ciliated, mucus-producing epithelium.
-
-
Assay Procedure:
-
Gently wash the apical surface of the differentiated cultures with a balanced salt solution to remove excess mucus.
-
Add fresh culture medium containing various concentrations of this compound or vehicle to the basolateral side of the inserts and incubate for a specified period.
-
Apply a small volume of a suspension of fluorescent microspheres (e.g., 1 µm diameter) in a solution mimicking airway surface liquid to the apical surface.
-
Place the culture dish on the stage of an inverted fluorescence microscope equipped with a time-lapse imaging system.
-
Record videos of the movement of the fluorescent microspheres across the epithelial surface.
-
-
Data Analysis:
-
Use particle tracking software to analyze the recorded videos and determine the velocity of individual microspheres.
-
Calculate the average mucociliary clearance velocity for each treatment condition.
-
Compare the velocities in this compound-treated cultures to those in vehicle-treated controls.
-
Conclusion
This compound demonstrates a range of pharmacological activities that are highly relevant to the pathophysiology of respiratory diseases. Its primary mechanisms of action, including phosphodiesterase inhibition and adenosine receptor antagonism, provide a strong rationale for its use as a bronchodilator and anti-inflammatory agent. While much of the detailed mechanistic and quantitative data comes from studies on the related compounds theophylline and acebrophylline, the available evidence suggests that this compound holds significant promise. Further research focusing specifically on this compound is warranted to fully elucidate its therapeutic potential and to develop optimized treatment strategies for asthma and COPD. This guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into this promising compound.
References
- 1. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Effects of a short course of treatment with acebrophylline on the mucus rheological characteristics and respiratory function parameters in patients suffering from chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the proportionality equations for analyses of dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Regulation of Eosinophilia in Asthma—New Therapeutic Approaches for Asthma Treatment [mdpi.com]
- 10. [PDF] The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Novel Therapeutic Applications of Acefylline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline, a derivative of theophylline, has long been recognized for its bronchodilator properties. However, recent advancements in medicinal chemistry have unveiled a much broader therapeutic potential for its derivatives. By modifying the core this compound structure, researchers have developed novel compounds with promising activities in oncology, neurodegenerative diseases, respiratory conditions, and infectious diseases. This technical guide provides an in-depth overview of these emerging applications, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying mechanisms of action through signaling pathway and workflow diagrams.
Anticancer Applications
The development of novel this compound derivatives as anticancer agents represents a significant and rapidly evolving field of research. These efforts have primarily focused on the synthesis of hybrids incorporating moieties such as 1,2,4-triazole and azomethine, which have demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines.
Quantitative Data on Anticancer Activity
The anticancer efficacy of newly synthesized this compound derivatives has been evaluated using in vitro cell-based assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of this compound-Triazole Hybrids [1]
| Compound | Target Cell Line | IC50 (µM) |
| 11g | A549 (Lung) | 1.25 ± 1.36 |
| MCF-7 (Breast) | Potent inhibitor | |
| 11a | A549 & MCF-7 | Remarkable activity |
| 11c | A549 & MCF-7 | Remarkable activity |
| 11d | A549 & MCF-7 | Remarkable activity |
| 11h | A549 & MCF-7 | Remarkable activity |
Table 2: Anti-proliferative Activity of Azomethine-Acefylline Derivatives against HepG2 (Liver) Cancer Cell Line [2][3]
| Compound | Concentration (µg/µL) | Cell Viability (%) |
| 7d | 100 | 11.71 ± 0.39 |
| 7g | 100 | 24.20 ± 1.34 |
| 7j | 100 | 32.45 ± 1.35 |
| 7e | 100 | 45.73 ± 0.64 |
| 7c | 100 | 52.18 ± 5.25 |
| 7f | 100 | 54.48 ± 6.13 |
| 7k | 100 | 59.73 ± 3.47 |
| 7h | 100 | 62.26 ± 1.18 |
| 7i | 100 | 67.66 ± 0.25 |
| 7a | 100 | 80.19 ± 5.06 |
| This compound (Control) | 100 | 80 ± 3.87 |
| 7b | 100 | 92.97 ± 4.47 |
Experimental Protocols
A multi-step synthesis is employed to generate this compound-triazole hybrids. The general workflow is outlined below.
Protocol:
-
Esterification: this compound is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield theophylline-7-acetate.
-
Hydrazinolysis: The resulting ester is treated with hydrazine monohydrate to form theophylline-7-acetohydrazide.
-
Thiosemicarbazide Formation: The acetohydrazide is reacted with phenyl isothiocyanate in ethanol to produce a thiosemicarbazide intermediate.
-
Cyclization: The thiosemicarbazide undergoes base-catalyzed hydrolysis and cyclization to form the this compound-triazole hybrid.
-
Alkylation: The triazole hybrid is then alkylated with various 2-bromo-N-phenylacetamides to yield the final N-phenylacetamide-acefylline-triazole hybrids.
The synthesis of azomethine derivatives involves the formation of a 4-amino-1,2,4-triazole intermediate followed by condensation with aromatic aldehydes.
Protocol:
-
A solution of the this compound-based amino triazole and a respective aromatic aldehyde are refluxed in ethanol with a few drops of acetic acid for 6 hours.
-
The reaction mixture is cooled overnight to allow for precipitation.
-
The solid product is collected by filtration and recrystallized to afford the pure azomethine derivative.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates and cultured overnight.
-
The cells are treated with various concentrations of the this compound derivatives (typically dissolved in DMSO) and incubated for 48 hours.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.
Signaling Pathways
In silico molecular docking studies suggest that some this compound derivatives may exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
Neurodegenerative Diseases
This compound derivatives are emerging as promising therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. Research in this area has focused on their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potential of this compound hybrids against AChE has been quantified, with several compounds demonstrating significant activity.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Hybrids [6][7]
| Compound | Linker | IC50 (µM) |
| This compound-eugenol (6d) | Acetyl | 1.8 |
| This compound-isatin (19) | Hydrazone | 3.3 |
| This compound (parent) | - | >25 (6.5% inhibition at 25 µM) |
| Galantamine (standard) | - | Comparable to active hybrids |
Experimental Protocol: Acetylcholinesterase Inhibition Assay[10]
The inhibitory activity of compounds against AChE is typically determined using a modified Ellman's method.
Protocol:
-
The assay is performed in a 96-well plate.
-
A reaction mixture containing the test compound, acetylcholinesterase, and a buffer solution is prepared.
-
The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values are determined from dose-response curves.
Respiratory Diseases
The traditional use of this compound as a bronchodilator stems from its activity as a phosphodiesterase (PDE) inhibitor. This mechanism remains a key focus for the development of new derivatives for respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).
Mechanism of Action: Phosphodiesterase Inhibition
This compound and its derivatives act as non-selective PDE inhibitors. By inhibiting PDEs, particularly PDE4, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.
While the general mechanism is understood, specific IC50 values for novel this compound derivatives against different PDE isoforms are not yet widely available in the literature, representing an area for future research.
Other Potential Therapeutic Applications
Beyond the well-explored areas of oncology, neurodegeneration, and respiratory diseases, this compound and its derivatives have shown promise in several other therapeutic domains. However, research in these areas is still in its nascent stages, with limited quantitative data available.
Anti-tuberculosis Activity
Some theophylline-7-acetamide derivatives, which are structurally related to this compound, have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values in the range of 0.26-0.46 µM. This suggests that the this compound scaffold could be a valuable starting point for the development of new anti-tuberculosis agents.
Cardiac Stimulant and Diuretic Effects
This compound itself is known to possess cardiac stimulant and diuretic properties.[2] These effects are generally attributed to its adenosine receptor antagonism and phosphodiesterase inhibition. While these activities are acknowledged, detailed dose-response studies and specific experimental protocols for novel this compound derivatives in these contexts are not extensively documented in publicly available literature.
Conclusion
The therapeutic landscape of this compound derivatives is expanding far beyond their original use as bronchodilators. The research highlighted in this guide demonstrates the significant potential of these compounds in the treatment of cancer and neurodegenerative diseases, with robust quantitative data and well-defined synthetic pathways. While their applications in respiratory diseases continue to be refined, and their potential in treating tuberculosis and cardiovascular conditions is emerging, further research is required to fully elucidate their mechanisms and quantify their efficacy in these areas. The versatility of the this compound scaffold, coupled with the promising biological activities of its derivatives, makes this an exciting and fruitful area for continued drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. research.itg.be [research.itg.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Acefylline
Introduction
Acefylline, a xanthine derivative also known as theophylline-7-acetic acid, is a pharmacological agent primarily utilized as a bronchodilator and cardiac stimulant.[1][2] Its therapeutic effects are attributed to its multifaceted mechanism of action, which principally involves the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] These actions lead to a cascade of downstream cellular effects, including smooth muscle relaxation and reduced inflammation. This compound and its derivatives are subjects of ongoing research for their potential in various therapeutic areas, including asthma, chronic obstructive pulmonary disease (COPD), and oncology.[1][4][5]
These application notes provide a comprehensive overview of standard in vitro assays to characterize the pharmacological profile of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.
Mechanism of Action: Key Signaling Pathways
This compound's biological activity is primarily mediated through two distinct signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] This inhibition leads to an accumulation of intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of target proteins that mediate physiological responses such as smooth muscle relaxation.[3]
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 and A2 adenosine receptors.[1][3] By blocking the binding of endogenous adenosine, which typically causes bronchoconstriction, this compound promotes bronchodilation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel this compound–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound piperazine | TargetMol [targetmol.com]
- 4. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Acefylline Dosage for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Acefylline, also known as 7-theophyllineacetic acid, is a xanthine derivative with a pharmacological profile characterized by adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. These mechanisms of action confer upon it bronchodilator and cardiac stimulant properties. This document provides detailed application notes and protocols for the use of this compound in in vivo experimental settings, with a focus on dosage, administration, and the underlying signaling pathways.
Data Presentation: this compound In Vivo Dosages
The following table summarizes the available quantitative data on this compound dosage from in vivo studies. It is critical to note that optimal dosage can vary significantly depending on the animal model, disease state, and intended biological endpoint. Therefore, the information below should be used as a starting point for dose-range finding studies.
| Animal Model | Application | Route of Administration | Dosage | Outcome/Observation | Reference |
| Rat (Sprague-Dawley) | Neurological Safety (Chemoconvulsant Model) | Intraperitoneal (i.p.) | Up to 1000 mg/kg | Did not cause seizures or death, indicating a good safety profile at high doses. | |
| Rat (Sprague-Dawley) | Neurological (Pro-convulsive effects comparison) | Intraperitoneal (i.p.) | 140 mg/kg | Used as a subconvulsive dose for comparison with aminophylline. |
Signaling Pathways
This compound's pharmacological effects are primarily mediated through two distinct signaling pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.
Adenosine Receptor Antagonism
This compound acts as an antagonist at adenosine receptors (A1, A2A, A2B, and A3). By blocking the binding of endogenous adenosine, this compound prevents the downstream signaling cascades initiated by these G-protein coupled receptors. The diagram below illustrates the general mechanism of adenosine receptor signaling and its inhibition by this compound.
Phosphodiesterase (PDE) Inhibition
This compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, a key second messenger that mediates a wide range of physiological responses, including smooth muscle relaxation (bronchodilation).
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile corn oil
-
Vortex mixer
-
Sonicator (optional)
-
Sterile vials and syringes
Protocol for Aqueous Formulation:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
Vehicle Preparation: In a sterile vial, add the following solvents in the specified order, vortexing after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administration: It is recommended to prepare the working solution fresh on the day of the experiment.
Protocol for Oil-based Formulation:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile vial, add 10% DMSO (with dissolved this compound) to 90% corn oil.
-
Final Formulation: Vortex thoroughly until a clear solution or a uniform suspension is achieved.
General Protocol for Intraperitoneal (i.p.) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringe and needle (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Handling: Properly restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Preparation: The lower right or left quadrant of the abdomen is the preferred site for injection. Clean the area with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing the bladder or cecum.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) enters the syringe. If fluid is aspirated, discard the syringe and prepare for a new injection at a different site.
-
Administration: Inject the this compound solution slowly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
General Protocol for Oral Gavage in Rodents
Materials:
-
Prepared this compound solution
-
Flexible or rigid oral gavage needle with a ball tip
-
Appropriate size syringe
Procedure:
-
Animal Restraint: Firmly restrain the animal to prevent movement of the head and neck.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Confirmation of Placement: Ensure the needle is in the esophagus and not the trachea before administering the solution.
-
Administration: Slowly dispense the this compound solution.
-
Post-administration Monitoring: Return the animal to its cage and observe for any signs of distress, such as difficulty breathing.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study involving this compound.
Application Note: Preparation of Acefylline Stock Solutions for Research
Abstract
This document provides detailed protocols for the preparation, storage, and handling of acefylline stock solutions for research applications. This compound, a xanthine derivative, functions as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This note includes physicochemical data, step-by-step protocols for both in vitro and in vivo preparations, and guidelines for long-term storage.
Physicochemical Properties and Solubility
This compound is a solid compound with specific solubility characteristics that must be considered when preparing stock solutions. The data below has been compiled from various sources to guide solvent selection.
Table 1: Quantitative Data and Physicochemical Properties of this compound
| Parameter | Value | Citations |
| Molecular Formula | C₉H₁₀N₄O₄ | [4] |
| Molar Mass | 238.20 g/mol | [4] |
| Appearance | Solid | |
| Solubility | - DMSO: Soluble (≥ 2.5 mg/mL)[1] - Ethanol: Slightly soluble[4] - Methanol: Slightly soluble[4] - Water: 14.7 mg/mL (for this compound Piperazine)[5] | [1][4][5] |
| Storage Temperature | Room temperature (as solid) | [4] |
| Stock Solution Storage | - -20°C: 1 year - -80°C: 2 years | [1] |
| Stability | Stable as a solid for ≥ 5 years.[4] In solution, aliquot to avoid repeated freeze-thaw cycles.[1] Chemically stable under normal conditions.[6][7] | [1][4][6][7] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanisms of action include the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), modulating various cellular processes.
Caption: this compound inhibits PDE, increasing cAMP levels and activating PKA.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound stock solutions. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.
The general workflow for preparing a stock solution from a powdered compound is outlined below. This process ensures the compound is fully dissolved and the final solution is homogenous.
References
Acefylline Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline, a xanthine derivative, is a compound of interest in pharmacological research due to its bronchodilator and anti-inflammatory properties.[1][2] Like other methylxanthines, its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] This document provides detailed application notes and protocols for the administration of this compound and its derivatives in rodent models, summarizing key quantitative data and visualizing relevant biological pathways to facilitate experimental design and execution.
Data Presentation
Table 1: Dosage and Acute Toxicity of this compound and a Related Derivative in Rodents
| Compound | Species | Route of Administration | Dosage | Observation | Reference |
| This compound Piperazine | Rat | Intraperitoneal | Up to 1000 mg/kg | Did not cause seizure or death. | [4] |
| Doxofylline | Rat | Oral | 965 mg/kg | LD50 | [5] |
| Doxofylline | Mouse | Oral | 841 mg/kg | LD50 | [5] |
| Doxofylline | Rat | Intraperitoneal | 426 mg/kg | LD50 | [5] |
| Doxofylline | Mouse | Intraperitoneal | 396 mg/kg | LD50 | [5] |
Table 2: Pharmacokinetic Parameters of Doxofylline (an this compound Derivative) in Adult Humans with Chronic Bronchitis
Note: Specific pharmacokinetic data for this compound in rodent models is limited in the reviewed literature. The following data for the related compound Doxofylline in humans is provided as a reference.
| Parameter | Value | Condition | Reference |
| Elimination Half-life | 1.83 ± 0.37 hours | Single intravenous dose of 100 mg | [5] |
| Elimination Half-life | 7.01 ± 0.80 hours | Oral administration of 400 mg twice daily for 5 days | [5] |
| Cmax | 5.78 to 20.76 mcg/mL | Oral administration of 400 mg twice daily for 5 days (at steady state) | [5] |
| Tmax | 1.19 ± 0.19 hours | Oral administration of 400 mg twice daily for 5 days | [5] |
| Absolute Bioavailability | 63 ± 25% | Oral administration | [5] |
| Total Clearance | 555.2 ± 180.6 mL/min | Oral administration of 400 mg twice daily for 5 days | [5] |
Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through two primary pathways: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. However, it is important to note that some studies on the related compound, doxofylline, suggest its mechanism may be independent of these pathways.[6][7]
Adenosine Receptor Antagonism
This compound acts as an antagonist at adenosine receptors.[4] By blocking these receptors, particularly A1 and A2A subtypes, it can prevent the bronchoconstrictor and pro-inflammatory effects of adenosine.[8]
This compound's antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition
By inhibiting PDE enzymes, particularly PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to smooth muscle relaxation (bronchodilation) and reduced inflammation.[3]
References
- 1. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole | PLOS One [journals.plos.org]
- 2. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 4. biocat.com [biocat.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acefylline Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of acefylline. The information is intended to assist researchers in overcoming common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is known to have limited solubility in many common solvents. Its solubility is a critical factor to consider during the development of analytical methods and formulations. The known solubility data is summarized in the table below.
Q2: I am observing incomplete dissolution of this compound in my solvent system. What could be the issue?
A2: Incomplete dissolution is a common issue. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound has low solubility in many organic solvents. For aqueous preparations, solubility is higher, but pH can be a factor.
-
Sonication/Agitation: Ensure adequate mixing. Use of a sonicator or vortex mixer can aid in the dissolution of suspended particles.
-
Temperature: Gently warming the solvent may improve solubility, but be cautious as this can also accelerate degradation if the compound is thermally labile.
-
pH Adjustment: For aqueous solutions, adjusting the pH may enhance solubility. The pKa of this compound's carboxylic acid group is approximately 3.26[1].
-
Particle Size: If working with the solid form, the particle size can affect the dissolution rate. Micronization can increase the surface area available for solvation.
Q3: My this compound solution appears to be degrading over time. What are the likely causes and how can I mitigate this?
A3: this compound is susceptible to degradation under certain conditions, particularly hydrolysis and oxidation[1][2]. Key factors contributing to instability include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis. It is crucial to maintain the pH of the solution within a stable range.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound[1][2]. Avoid using reagents that are strong oxidizers.
-
Light and Temperature: While specific photostability data is limited, it is good practice to protect solutions from light and store them at appropriate temperatures (e.g., refrigerated) to minimize degradation. Theophylline has been identified as a potential impurity and degradation product[2].
Q4: I am developing a stability-indicating HPLC method. What are the key chromatographic conditions to consider?
A4: A robust stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Based on published methods, here are some recommended starting conditions:
-
Column: A C18 column is commonly used and provides good retention and separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at approximately 272 nm is suitable for this compound[3].
-
Forced Degradation Samples: It is essential to run forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) to ensure the method's specificity and ability to resolve all degradation products from the parent peak.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 14.7 mg/mL[1] | - |
| Ethanol | Slightly Soluble[3] | Quantitative data not readily available. |
| Methanol | Slightly Soluble[3] | Quantitative data not readily available. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
Objective: To provide a starting point for the development of a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
HPLC grade water
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Organic Phase: HPLC grade acetonitrile or methanol.
-
Mobile Phase Composition: A typical starting mobile phase is a mixture of the aqueous buffer and organic solvent in a ratio of 70:30 (v/v). The exact ratio may need to be optimized based on the column and system used.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Detection Wavelength: 272 nm[3]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the test samples (e.g., from forced degradation studies) to determine the concentration of this compound and observe any degradation peaks.
-
-
Method Validation (as per ICH guidelines):
-
Validate the method for specificity, linearity, range, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and methanol
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80 °C) for a defined period.
-
Also, subject the this compound stock solution to the same thermal stress.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for forced degradation and stability analysis of this compound.
References
Acefylline Crystallization Technical Support Center
Welcome to the technical support center for Acefylline crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization challenging?
A1: this compound is a xanthine derivative used as a stimulant. Its crystallization can be challenging primarily because it is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it has both low solubility and low permeability.[1][2] These intrinsic properties can complicate the selection of an appropriate solvent system and crystallization method to obtain crystals of desired purity, yield, and morphology.
Q2: What are the common solvents used for this compound crystallization?
Q3: How does pH affect the solubility and crystallization of this compound?
A3: this compound is a weak acid. The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. As the pH of the medium increases above its pKa, this compound will deprotonate to form a more soluble salt. Conversely, in acidic conditions below its pKa, it will exist in its less soluble, neutral form. Therefore, pH adjustment can be a powerful tool to control the supersaturation and drive crystallization.
Q4: Can this compound exist in different crystalline forms (polymorphs)?
A4: The existence of polymorphs for this compound has been suggested, particularly in the context of co-crystal and salt formation.[1] Controlling polymorphism is critical as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and bioavailability. The choice of solvent, cooling rate, and the presence of impurities can all influence which polymorphic form crystallizes.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Insufficient supersaturation: The concentration of this compound in the solvent is below the saturation point at the lower temperature. 2. Too much solvent was used: This is a common reason for failure to crystallize. 3. Solution cooled too quickly: Rapid cooling can sometimes inhibit nucleation. 4. Presence of impurities: Some impurities can inhibit crystal nucleation. | 1. Evaporate excess solvent: Gently heat the solution to reduce the volume of the solvent and increase the concentration of this compound. 2. Induce nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of this compound if available. 3. Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed, and then transfer it to a refrigerator or ice bath. 4. Use an anti-solvent: If this compound is dissolved in a good solvent, slowly add a miscible solvent in which it is insoluble (an anti-solvent) to induce precipitation. |
| Oiling out instead of crystallization. | 1. High concentration of impurities: Impurities can lower the melting point of the solid, leading to the formation of an oil. 2. Solution is too concentrated: A very high level of supersaturation can sometimes lead to the formation of an oil. 3. Cooling rate is too fast: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice. | 1. Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the supersaturation. 2. Cool the solution very slowly: Allow the flask to cool to room temperature in a Dewar flask or insulated container to slow down the cooling rate. 3. Change the solvent system: Experiment with a different solvent or a mixture of solvents. |
| Crystals are too small (fine powder). | 1. Nucleation rate is too high: A high degree of supersaturation can lead to the rapid formation of many small crystals. 2. Rapid cooling: Fast cooling promotes rapid nucleation. | 1. Decrease the cooling rate: Allow the solution to cool more slowly to give the crystals more time to grow. 2. Reduce the initial concentration: Start with a slightly less concentrated solution to lower the initial supersaturation. |
| Low yield of crystals. | 1. Too much solvent was used: A significant amount of this compound may remain dissolved in the mother liquor. 2. Incomplete crystallization: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time. | 1. Concentrate the mother liquor: Recover the filtrate and evaporate some of the solvent to obtain a second crop of crystals. 2. Cool for a longer period: Ensure the crystallization mixture is allowed to stand at a low temperature for an adequate amount of time. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Ethanol | Slightly Soluble[3] |
| This compound | Methanol | Slightly Soluble[3] |
| Xanthine | Water | Essentially Insoluble |
| Xanthine | Ethanol | Slightly Soluble |
| Xanthine | Methanol | Essentially Insoluble |
| This compound Piperazine | Water | 14.7 mg/mL |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from a Single Solvent (e.g., Ethanol)
This protocol is a general procedure based on standard recrystallization techniques and the limited available information for this compound and related xanthine derivatives.
-
Dissolution: In a suitable flask, add the impure this compound solid. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Heat the mixture to the boiling point of the solvent with stirring to dissolve the this compound. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling can be controlled by placing the flask on an insulated surface. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
This method is useful when a suitable single solvent for cooling crystallization cannot be identified.
-
Dissolution: Dissolve the impure this compound in a minimum amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble, but is miscible with the "good" solvent) dropwise to the stirred solution until the solution becomes turbid, indicating the onset of precipitation.
-
Crystal Growth: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Workflow for cooling crystallization of this compound.
Caption: Logical relationship between pH and this compound solubility.
References
Technical Support Center: Enhancing Acefylline Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Acefylline for research studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
This compound, also known as 7-theophyllineacetic acid, is a xanthine derivative that acts as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it possesses both low aqueous solubility and low intestinal permeability.[3][4][5] These characteristics significantly hinder its absorption after oral administration, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of research findings.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches to improve the oral bioavailability of this compound focus on overcoming its inherent low solubility and permeability. Key strategies include:
-
Salt Formation: Converting this compound into a salt to improve its dissolution rate.
-
Co-crystallization: Forming a co-crystal with a suitable co-former to enhance solubility and/or permeability.[3][4][5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like solid lipid nanoparticles (SLNs) to improve absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area for dissolution.
Troubleshooting Guide
Issue 1: Poor dissolution of this compound in aqueous media.
Cause: this compound is a poorly water-soluble compound.
Solutions:
-
Salt Formation: Creating a salt of this compound can significantly enhance its dissolution rate. A common method involves reacting this compound with a suitable counterion.
-
Co-crystallization: The formation of co-crystals with pharmaceutically acceptable co-formers can disrupt the crystal lattice of this compound, leading to improved solubility.
-
Particle Size Reduction: Micronization or nanosizing of this compound powder can increase the surface area available for dissolution.
Issue 2: Low permeability of this compound across Caco-2 cell monolayers.
Cause: this compound exhibits inherently low intestinal permeability.
Solutions:
-
Co-crystallization: Certain co-crystals of this compound have been shown to enhance its permeability.[3][4][5]
-
Lipid-Based Formulations (SLNs): Encapsulating this compound in solid lipid nanoparticles can facilitate its transport across the intestinal epithelium. The lipidic nature of the carrier can enhance absorption.
Issue 3: Inconsistent results in animal pharmacokinetic studies.
Cause: This can be a result of the low and variable oral bioavailability of unformulated this compound.
Solutions:
-
Formulation Optimization: Employing one of the bioavailability enhancement strategies mentioned above (salt formation, co-crystallization, or SLNs) can lead to more consistent and higher plasma concentrations.
-
Dose and Vehicle Selection: Ensure the dosing vehicle is appropriate and does not negatively impact absorption. For preclinical studies, a suspension in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose) is often used.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄O₄ | --INVALID-LINK-- |
| Molar Mass | 238.20 g/mol | --INVALID-LINK-- |
| Melting Point | 271-272 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK--, --INVALID-LINK-- |
| BCS Class | IV | --INVALID-LINK-- |
Table 2: Comparison of this compound Formulations for Bioavailability Enhancement
| Formulation | Key Improvement | Method | Potential Outcome |
| This compound-Piperazine Salt | Enhanced Dissolution & Permeability | Salt Formation | Improved rate and extent of absorption. |
| This compound Co-crystals | Enhanced Dissolution & Permeability | Co-crystallization | Increased solubility and potential for improved permeability. |
| This compound-loaded SLNs | Improved Permeability & Sustained Release | High-Pressure Homogenization | Enhanced lymphatic uptake and protection from first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Salt by Slurry Grinding
Objective: To prepare a salt of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Selected co-former (e.g., Piperazine)
-
Suitable solvent (e.g., ethanol)
-
Mortar and pestle
-
Spatula
-
Filter paper
-
Drying oven
Method:
-
Weigh equimolar amounts of this compound and the chosen co-former.
-
Transfer the powders to a mortar.
-
Add a few drops of the selected solvent to create a slurry.
-
Grind the slurry vigorously with the pestle for 30-60 minutes.
-
Collect the resulting solid product by filtration.
-
Dry the product in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the product using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm salt formation.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Apparatus:
-
USP Dissolution Apparatus II (Paddle)
-
UV-Vis Spectrophotometer
Method:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer).[6] Maintain the temperature at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Set the paddle speed to a specified rpm (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance (λmax).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 12-well)
-
Hank's Balanced Salt Solution (HBSS)
-
Test formulation of this compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-23 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound test formulation to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound test formulation to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Synthesis of Ternary Cocrystals, Salts, and Hydrates of this compound with Enhanced Dissolution and High Permeability - Crystal Growth & Design - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Acefylline Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from acefylline in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which assays might it interfere?
This compound, also known as theophylline-7-acetic acid, is a xanthine derivative used as a bronchodilator and cardiac stimulant.[1] Due to its structural similarity to endogenous purines like xanthine and uric acid, this compound and its metabolites have the potential to interfere with biochemical assays that measure these substances. The primary assays of concern are those for uric acid , particularly enzymatic methods.
Q2: What is the potential mechanism of this compound interference in uric acid assays?
The interference is most likely to occur in enzymatic uric acid assays that use the uricase-peroxidase coupled reaction. The structural resemblance of this compound and its metabolites to uric acid can lead to competition for the active site of the uricase enzyme. This can result in either a falsely elevated or decreased uric acid reading, depending on the specific assay methodology and the reaction kinetics.
-
Competitive Inhibition: this compound or its metabolites could act as competitive inhibitors of uricase, preventing the binding of the true substrate (uric acid) and leading to a falsely low result.
-
Substrate Mimicry: Alternatively, if the compound is recognized and partially oxidized by uricase, it could contribute to the signal, leading to a falsely high result.
Q3: Are there any documented cases of this compound interference?
Currently, there is a lack of direct studies specifically documenting this compound interference in biochemical assays. However, the potential for interference is inferred from studies on structurally similar compounds like theophylline. While some studies have shown that therapeutic levels of theophylline may not interfere with certain uric acid methods like the phosphotungstate method, other research indicates that theophylline can increase serum uric acid levels in vivo, a physiological effect that could be mistaken for analytical interference. Given that this compound is a derivative of theophylline and its metabolites can include methylated uric acid derivatives, the potential for analytical interference should not be dismissed.
Q4: My uric acid results are unexpected in samples from subjects taking this compound. How can I troubleshoot this?
If you suspect this compound interference, consider the following troubleshooting steps:
-
Review the Assay Methodology: Determine the principle of your uric acid assay. Enzymatic assays, especially those involving uricase, are more susceptible to this type of interference.
-
Consult the Assay Manufacturer: Contact the technical support for your assay kit to inquire about any known interference from this compound or other xanthine derivatives.
-
Alternative Method: If possible, re-assay the sample using a different method that is less prone to interference from purine-like compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a more specific method for uric acid quantification.
-
Sample Dilution: Analyzing a series of dilutions of the sample may help in identifying an interference pattern. If the interference is concentration-dependent, the apparent uric acid concentration may not decrease linearly with dilution.
-
Spike and Recovery: Add a known amount of uric acid to the sample and a control sample. If the recovery of the spiked uric acid is significantly lower or higher than expected in the this compound-containing sample, it suggests the presence of an interfering substance.
Troubleshooting Guide: Suspected this compound Interference in Uric Acid Assays
This guide provides a structured approach to identifying and mitigating potential interference from this compound in enzymatic uric acid assays.
Table 1: Potential Interference of this compound and its Metabolites in Uric Acid Assays
| Compound | Potential for Interference | Plausible Mechanism |
| This compound | Moderate | Structural similarity to purine precursors of uric acid. |
| Theophylline (related compound) | Moderate to High | Documented to affect in vivo uric acid levels. Metabolites are structurally similar to uric acid. |
| This compound Metabolites | High | Potential metabolites could be methylated xanthines or uric acid derivatives, which are highly likely to interact with uricase. |
Note: This table is based on theoretical potential due to structural similarities, as direct quantitative data for this compound interference is not currently available in published literature.
Experimental Protocols
Protocol 1: Spike and Recovery for Detecting Interference
Objective: To determine if this compound in a sample matrix interferes with the accurate measurement of uric acid.
Materials:
-
Patient/experimental sample containing suspected this compound.
-
Control sample (matrix-matched, without this compound).
-
Uric acid standard solution of known concentration.
-
Your laboratory's standard uric acid assay kit and instrumentation.
Procedure:
-
Divide the patient sample and the control sample into two aliquots each (labeled A, B, C, and D).
-
A: Control sample (unspiked)
-
B: Control sample + known concentration of uric acid standard (spiked)
-
C: Patient sample (unspiked)
-
D: Patient sample + the same known concentration of uric acid standard (spiked)
-
-
Perform the uric acid assay on all four aliquots according to the manufacturer's instructions.
-
Calculate the recovery of the spiked uric acid in both the control and patient samples using the following formula:
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Added Standard] x 100
Interpretation:
-
A recovery close to 100% in the control sample (B) validates the assay in a clean matrix.
-
A recovery significantly different from 100% (e.g., <85% or >115%) in the patient sample (D) suggests the presence of an interfering substance like this compound.
Visualizations
References
Overcoming Acefylline precipitation in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Acefylline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has a predicted water solubility of approximately 14.7 mg/mL.[1][2] However, this can be significantly influenced by formulation factors such as pH, temperature, and the presence of other solutes.
Q2: Why is my this compound solution precipitating?
Precipitation of this compound from an aqueous solution can be triggered by several factors:
-
pH Shift: this compound is an acidic compound with a pKa of 3.26.[1][2] Its solubility is highly dependent on the pH of the solution. If the pH of your solution drops near or below its pKa, the molecule will become protonated (less ionized), significantly decreasing its aqueous solubility and leading to precipitation.
-
Concentration Exceeding Solubility: If the concentration of this compound in your solution exceeds its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition), it will precipitate.
-
Temperature Changes: Solubility of compounds like this compound is often temperature-dependent. A decrease in temperature can lower its solubility, causing the drug to crystallize or precipitate out of the solution.
-
Common Ion Effect: If your solution contains ions that are also part of an this compound salt (if you are using one), it could potentially reduce its solubility.
Q3: How does pH affect this compound's solubility?
As a weak acid, this compound's solubility increases as the pH of the solution becomes more basic. In its ionized (deprotonated) state, which is favored at a pH above its pKa (3.26), this compound is more polar and therefore more soluble in aqueous media. Conversely, at a pH below 3.26, it is in its less soluble, non-ionized form.
Q4: Are there alternative forms of this compound with better solubility?
Yes. This compound is available as a piperazine salt (this compound Piperazine).[2][3][4] Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs.[5] The piperazine salt form of this compound demonstrates improved properties for formulation.[6]
Troubleshooting Guide
This section provides actionable steps to diagnose and resolve this compound precipitation.
Issue 1: Precipitation Observed Upon Standing or Temperature Change
| Potential Cause | Troubleshooting Steps |
| Supersaturation | The initial concentration may be too high for long-term stability. Try preparing a slightly more dilute solution. |
| Temperature Fluctuation | Your solution was likely prepared at a higher temperature and precipitation occurred upon cooling. To resolve, gently warm the solution while stirring. For future experiments, determine the solubility at your intended storage/use temperature to avoid oversaturation. Store the solution at a constant, controlled temperature. |
Issue 2: Precipitation After Adding a New Reagent or Adjusting pH
| Potential Cause | Troubleshooting Steps |
| pH Shift Below pKa | The pH of your final solution has likely dropped below the optimal range for this compound solubility. Measure the pH of the solution. Adjust the pH to be neutral or slightly alkaline (e.g., pH 7.0-7.4) using a suitable base like NaOH. See Protocol 1 for details. |
| Co-solvent "Crashing Out" | If you are using a co-solvent system, adding an aqueous buffer too quickly or in the wrong ratio can cause the drug to precipitate. Ensure proper mixing and consider a slower, stepwise addition of the aqueous phase to the solvent phase containing the drug. |
Key Physicochemical Properties of this compound
The table below summarizes key properties of this compound relevant to its formulation.
| Property | Value | Source |
| Molecular Weight | 238.20 g/mol | [7] |
| Water Solubility | 14.7 mg/mL (Predicted) | [1][2] |
| pKa (Strongest Acidic) | 3.26 (Predicted) | [1][2] |
| LogP | -0.8 (Predicted) | [1][2] |
Experimental Protocols
Protocol 1: pH Adjustment to Re-dissolve Precipitated this compound
This protocol describes how to rescue a solution where this compound has precipitated due to low pH.
-
Initial Observation: Observe the solution for visible precipitate (cloudiness, solid particles).
-
pH Measurement: Calibrate a pH meter and measure the current pH of your this compound solution. It is likely below 4.
-
Prepare Base Solution: Prepare a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Titration: Place your this compound solution on a magnetic stir plate with a stir bar. Slowly add the NaOH solution dropwise.
-
Monitor Dissolution: Continue adding the base and monitoring the pH. As the pH increases and moves above the pKa of 3.26, the precipitate should begin to dissolve.
-
Final pH Adjustment: Target a final pH in the neutral range (e.g., pH 7.0 to 7.4) to ensure the this compound is fully in its ionized, soluble form.
-
Final Observation: Once the precipitate is fully dissolved, stop adding the base. Record the final pH and volume of base added.
Protocol 2: Preparation of a Stable this compound Stock Solution using Co-solvents
For applications requiring higher concentrations than achievable in water alone, a co-solvent system can be employed.
-
Solvent Selection: Choose a water-miscible organic solvent. Based on general solubility information for similar compounds, options include ethanol or methanol, where this compound is slightly soluble.[8]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., ethanol) to the this compound powder and vortex or sonicate until the solid is completely dissolved.
-
Aqueous Addition: Slowly add your aqueous buffer (e.g., PBS, pH 7.4) to the organic solution in a stepwise manner, vortexing between additions to ensure homogeneity.
-
Observe for Clarity: Continue adding the aqueous buffer until you reach your final desired concentration and volume. The solution should remain clear. If cloudiness appears, you have exceeded the solubility limit for that specific solvent/water ratio.
-
Storage: Store the final solution in a sealed container at the recommended temperature.
Visual Guides
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Piperazine | C100H150N46O32 | CID 76959346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C9H10N4O4 | CID 69550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Acefylline Technical Support Center: Shelf Life and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and appropriate storage conditions for Acefylline. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
The shelf life of this compound can vary depending on its form (e.g., pure substance, specific salt, formulation). For this compound Piperazine, a shelf life of greater than two years is expected when stored under ideal conditions.[1] However, it is crucial to refer to the manufacturer's certificate of analysis for the specific expiration date of your lot.
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound and its formulations should be stored in a cool, dry, and well-ventilated area.[2][3] Containers should be tightly sealed to prevent moisture ingress and contamination. Specific temperature recommendations for this compound Piperazine are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] For some formulations, such as syrups, storage between 15°C and 30°C away from direct sunlight and moisture is recommended. Always consult the product-specific datasheet for precise storage instructions.
Q3: How does exposure to light affect this compound's stability?
This compound has been shown to be susceptible to degradation in the presence of light, particularly under acidic conditions.[4] Therefore, it is critical to store this compound in light-resistant containers or in a dark environment to prevent photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of potency | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure) against recommendations. 2. Perform a purity analysis (e.g., HPLC) to check for degradation products. 3. If degradation is confirmed, discard the current stock and obtain a fresh batch. |
| Physical changes in the sample (e.g., color change, clumping) | Moisture absorption or chemical degradation. | 1. Do not use the material. 2. Review storage procedures, ensuring containers are tightly sealed and stored in a dry environment. 3. Consider using a desiccator for storage of the pure compound. |
| Precipitation in this compound solutions | Poor solubility or degradation leading to less soluble products. | 1. Check the pH of the solution, as this compound's stability is pH-dependent. 2. Analyze the precipitate to identify its composition. 3. Prepare fresh solutions using a validated protocol and ensure complete dissolution. |
Quantitative Data Summary
| Parameter | Condition | Recommended Value |
| Long-term Storage Temperature | This compound Piperazine | -20°C[1] |
| Short-term Storage Temperature | This compound Piperazine | 0-4°C[1] |
| General Storage (Formulations) | Cool, dry place | 15-30°C (for syrups) |
| Shelf Life | This compound Piperazine (properly stored) | > 2 years[1] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound and detect degradation products.
Materials:
-
This compound standard and sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphoric acid or other suitable buffer
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: A common mobile phase is a mixture of methanol and water or acetonitrile and a buffer. An example is a 50:50 (v/v) mixture of methanol and water.[4] The pH may need to be adjusted depending on the specific this compound salt and potential degradants.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare the this compound sample solution at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[4]
-
Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare separate samples of this compound for each stress condition.
-
After the specified exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the formation of degradation products.
Visual Workflow
Caption: Troubleshooting workflow for suspected this compound instability.
References
Technical Support Center: Minimizing Acefylline Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during animal studies involving Acefylline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that might contribute to side effects?
This compound, a xanthine derivative similar to theophylline and caffeine, primarily exerts its effects through two main mechanisms:
-
Adenosine Receptor Antagonism: this compound blocks adenosine receptors, particularly A1 and A2 subtypes. This action is largely responsible for its stimulant effects on the central nervous system and its bronchodilatory properties.
-
Phosphodiesterase (PDE) Inhibition: this compound can inhibit PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This contributes to smooth muscle relaxation, including in the bronchi.[1][2]
The behavioral effects of xanthines are often determined by the balance between their activity as adenosine receptor antagonists and their potency as PDE inhibitors.[1]
Q2: What are the most common side effects of this compound observed in animal studies, and how does it compare to other xanthines like theophylline/aminophylline?
This compound generally demonstrates a better safety profile than aminophylline (a salt of theophylline), particularly concerning neurotoxicity.
-
Central Nervous System (CNS): The most significant dose-limiting side effects of xanthines are CNS-related, primarily seizures. Comparative studies in rats have shown that this compound is significantly less likely to induce seizures and death compared to aminophylline.[2] While aminophylline can cause seizures and death at doses of 250 mg/kg (intraperitoneal), this compound did not produce these effects at doses up to 1000 mg/kg i.p. in rats.[2]
-
Cardiovascular System: Like other xanthines, this compound has the potential to cause cardiovascular side effects such as tachycardia (increased heart rate) and hypotension (low blood pressure), especially at higher doses. While specific data for this compound is limited, studies on theophylline in rats have identified the heart as a potential target organ for toxicity.
-
Gastrointestinal System: High doses of methylxanthines can lead to gastrointestinal upset. In rats, the stomach has been suggested as a possible target organ for theophylline toxicity. Methylxanthines can also act as intestinal secretagogues, potentially leading to fluid loss.
-
General Systemic Effects: Studies on other xanthine derivatives in rats have shown dose-related decreases in body weight gain and potential testicular toxicity at high concentrations.
Q3: Are there established dose-response relationships for this compound side effects in common animal models?
Troubleshooting Guides
Issue 1: CNS Stimulation and Seizures
Symptoms:
-
Increased locomotor activity, restlessness, tremors.
-
In severe cases, clonic or tonic seizures.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical first step. The proconvulsant effects of methylxanthines are dose-dependent.[2]
-
Re-evaluate the Animal Model: Rats have been shown to be more sensitive to the toxic effects of theophylline than mice, with male rats being more sensitive than females. Consider the species and sex of your animals.
-
Consider Prophylactic Anticonvulsant Treatment: If high doses of this compound are necessary for the experimental design, pretreatment with certain anticonvulsants may be warranted. Studies on theophylline-induced seizures have shown that diazepam, clonazepam, phenobarbital, and valproic acid can increase the seizure threshold in rats.[1] Phenytoin and magnesium sulfate were found to be ineffective.[1]
| Anticonvulsant | Effective Dose in Rats (for Theophylline-induced seizures) |
| Diazepam | 5 mg/kg, IV |
| Clonazepam | 5 mg/kg, IV |
| Phenobarbital | 100 mg/kg, IV |
| Valproic Acid | 150 mg/kg, IV |
| Data from a study on theophylline, which may serve as a reference for this compound.[1] |
-
Monitor for Drug Interactions: Co-administration of other drugs, such as fluoroquinolone antibiotics, can exacerbate methylxanthine-induced seizures without altering brain concentrations of the drug.[2]
Issue 2: Cardiovascular Instability
Symptoms:
-
Tachycardia (increased heart rate).
-
Hypotension (decreased blood pressure).
-
Arrhythmias (irregular heartbeat).
Troubleshooting Steps:
-
Dose Adjustment: Cardiovascular effects of xanthines are typically dose-related. A reduction in the administered dose is the primary mitigation strategy.
-
Continuous Monitoring: For studies where cardiovascular effects are a concern, consider using telemetry to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals (commonly dogs).
-
Avoid Co-administration of Beta-Agonists: The concurrent use of beta-adrenergic agonists can increase the risk of cardiovascular side effects.
-
Monitor Electrolytes: Beta-agonist induced hypokalemia (low potassium) can be exacerbated by xanthine derivatives, increasing susceptibility to arrhythmias. Monitor serum potassium levels, especially if diuretics or corticosteroids are also being administered.
Issue 3: Gastrointestinal Distress
Symptoms:
-
Reduced feed intake.
-
Vomiting or signs of nausea (e.g., pica in rodents).
-
Diarrhea.
Troubleshooting Steps:
-
Dose Fractionation: Administering the total daily dose in two or more smaller doses may help to reduce peak plasma concentrations and minimize gastrointestinal upset.
-
Route of Administration: If using oral gavage, ensure the vehicle is well-tolerated and the volume is appropriate for the animal's size (typically not exceeding 1 ml/100 g body weight for rodents in aqueous solutions).
-
Dietary Considerations: Ensure the diet is palatable and readily available. For gavage studies using an oil vehicle, consider a low-fat diet.
-
Gastrointestinal Protectants: While not a standard procedure, in cases of severe GI upset, the potential use of gastrointestinal protectants could be explored, though this would need to be carefully justified as it introduces a confounding variable.
Data on this compound and Related Compounds
Table 1: Comparative Neurotoxicity of this compound and Aminophylline in Rats
| Compound | Dose (Intraperitoneal) | Outcome |
| This compound | Up to 1000 mg/kg | No seizures or death observed |
| Aminophylline | 250 mg/kg | Seizures and death in all animals |
| Source: A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats.[2] |
Table 2: Acute Oral Toxicity of an this compound Formulation in Rats
| Formulation | LD50 (Rat) | Target Organs Noted |
| This compound Heptaminol | 900 mg/kg | Gastrointestinal tract, Lungs |
| Source: Safety Data Sheet for this compound Heptaminol Formulation.[3] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Rodent Model)
This is a generalized protocol based on FDA guidelines and can be adapted for this compound.
-
Animals: Use a single rodent species (e.g., Sprague-Dawley rats), typically females as they are often more sensitive. A common study design uses 5 animals per group.
-
Acclimation: Acclimate animals for at least 5 days before the study.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose). The concentration should be such that the required dose can be administered in a volume not exceeding 1 ml/100 g body weight.
-
Dose Administration: Administer a single dose by oral gavage. A limit test may be performed starting at 2000 mg/kg. If toxicity is observed, subsequent groups can be dosed at lower levels (e.g., 1000, 500, 250 mg/kg).
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, CNS effects like tremors or seizures), morbidity, and mortality.
-
Measure body weight just before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve organs and tissues in 10% neutral buffered formalin for potential histopathological examination, especially for animals that died during the study and for target organs identified during gross necropsy.
Protocol 2: Cardiovascular Safety Pharmacology (Dog Model)
This is a generalized protocol for assessing cardiovascular effects, often conducted in beagle dogs.
-
Animals: Use purpose-bred beagle dogs that have been surgically implanted with telemetry devices for continuous monitoring of ECG, blood pressure, and heart rate.
-
Acclimation: Allow animals to fully recover from surgery and acclimate to the study environment.
-
Dose Formulation: Prepare this compound in a suitable formulation for oral administration (e.g., in gelatin capsules).
-
Study Design: A crossover design is often used, where each dog receives the vehicle and different dose levels of this compound with an adequate washout period between doses.
-
Data Collection:
-
Record baseline cardiovascular parameters before dosing.
-
After administration, continuously record telemetered data for at least 24 hours.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.
-
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, QTc) compared to baseline and vehicle control data.
Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Preclinical Showdown: Acefylline vs. Theophylline in Respiratory Models
In the landscape of respiratory therapeutics, the methylxanthines theophylline and its derivative, acefylline, have long been subjects of scientific inquiry. While both compounds share a common chemical backbone and are recognized for their bronchodilator and anti-inflammatory properties, preclinical evidence reveals significant differences in their pharmacological profiles, particularly concerning efficacy and safety. This guide provides a comprehensive comparison of this compound and theophylline in preclinical models, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Pharmacological Parameters
A direct comparison of the preclinical data highlights the differing potencies and safety margins of this compound and theophylline.
| Parameter | This compound | Theophylline | Animal Model |
| Bronchodilator Efficacy (Mediator-Induced Bronchoconstriction) | Inactive | Effective | Guinea Pig |
| Acute Toxicity (Seizure Induction & Mortality) | No seizures or mortality up to 1000 mg/kg (i.p.) | Lethal at 250 mg/kg (i.p.) (as aminophylline) | Rat |
| Adenosine A1 Receptor Binding Affinity (Ki) | Data not available | ~14 µM | - |
| Adenosine A2 Receptor Binding Affinity (Ki) | Data not available | ~14 µM | - |
Deep Dive into the Mechanisms of Action
Both this compound and theophylline exert their effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Phosphodiesterase Inhibition
The bronchodilator and anti-inflammatory effects of methylxanthines are partly attributed to their ability to inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to smooth muscle relaxation in the airways and reduced inflammatory cell activity. Theophylline is a non-selective PDE inhibitor.
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors.[1] Antagonism of these receptors can contribute to bronchodilation but is also associated with some of the adverse effects of theophylline, such as cardiac arrhythmias and central nervous system stimulation. This compound is also classified as an adenosine receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key comparative studies.
Bronchodilator Activity in Guinea Pigs
A study investigating the bronchospasmolytic actions of theophylline and its N-7-substituted derivatives, including this compound, utilized an in vivo guinea pig model of induced bronchial asthma.
-
Animal Model: Anesthetized guinea pigs.
-
Induction of Bronchoconstriction: Intravenous administration of histamine, 5-hydroxytryptamine, or bradykinin.
-
Drug Administration: The test compounds (theophylline, this compound, etc.) were administered via intravenous infusion.
-
Measurement of Bronchoconstriction: Changes in tidal volume, airflow rate, intrapleural pressure fluctuations, and respiratory frequency were recorded. Dynamic lung compliance and pulmonary resistance were calculated.
-
Outcome: Theophylline was effective in reducing mediator-induced bronchoconstriction. In contrast, this compound was found to be "completely inactive" in reversing the induced bronchoconstriction and, at higher doses, even exacerbated the effects of the mediators.
Acute Toxicity Assessment in Rats
A comparative study evaluated the convulsive, pro-convulsive, and lethal effects of aminophylline (a salt of theophylline) and acepifylline (this compound piperazine) in a rat chemoconvulsion model.
-
Animal Model: Rats.
-
Drug Administration: Aminophylline and acepifylline were administered intraperitoneally (i.p.) at various doses.
-
Assessment of Toxicity: The occurrence of seizures and death was recorded.
-
Outcome: Aminophylline caused dose-dependent seizures and death, with a 250 mg/kg i.p. dose being lethal to all animals. In stark contrast, acepifylline, at doses up to 1000 mg/kg i.p., did not induce seizures or cause death.
Conclusion
The preclinical data paints a clear picture of two related but distinct pharmacological agents. While both this compound and theophylline operate through similar mechanisms, their preclinical profiles diverge significantly in terms of efficacy and safety. Theophylline demonstrates clear bronchodilator effects in established animal models, supporting its clinical use in respiratory diseases. However, this efficacy is coupled with a narrow therapeutic window and a significant risk of toxicity, as evidenced by the lethal effects of its salt, aminophylline, at relatively low doses in rats.
Conversely, this compound appears to lack significant bronchodilator activity in the same preclinical models where theophylline is effective. This finding raises questions about its therapeutic utility as a primary bronchodilator. However, the most striking feature of this compound in these preclinical comparisons is its remarkably better safety profile. The lack of seizure induction and mortality at high doses in rats suggests a much wider therapeutic window compared to theophylline.
For researchers and drug development professionals, these findings underscore the importance of nuanced preclinical evaluation. While this compound may not be a potent bronchodilator, its favorable safety profile could warrant further investigation into its anti-inflammatory or other pharmacological activities, potentially as an adjunct therapy or for indications where the toxicity of theophylline is a limiting factor. Theophylline, while effective, continues to necessitate a cautious approach due to its inherent risks, emphasizing the ongoing need for safer and more effective respiratory therapeutics.
References
A Comparative Guide to the In Vitro Reproducibility of Acefylline's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Acefylline with alternative methylxanthines, namely Theophylline and Caffeine. We delve into the available experimental data concerning their primary mechanisms of action: phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and peptidylarginine deiminase (PAD) activation. This guide also addresses the critical aspect of reproducibility in these in vitro assays and provides detailed experimental protocols to aid in study design and data interpretation.
Executive Summary
This compound, a derivative of theophylline, exhibits a multi-faceted pharmacological profile in vitro, primarily acting as a phosphodiesterase inhibitor, an adenosine receptor antagonist, and a novel activator of peptidylarginine deiminases. While it shares mechanisms with other methylxanthines like theophylline and caffeine, the reproducibility of its specific effects can be influenced by various experimental factors. This guide highlights the available quantitative data, outlines detailed experimental methodologies to promote standardized testing, and discusses considerations for ensuring the reliability and reproducibility of in vitro findings for this compound and its comparators.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the in vitro effects of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a synthesis from various sources. The lack of extensive, publicly available IC50 and Ki values for this compound underscores the need for further standardized in vitro characterization.
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | Target | IC50 | Source |
| This compound | PDE4 | Data not consistently available | [1] |
| Theophylline | Non-selective PDE | Therapeutically relevant concentrations | [2][3][4] |
| Caffeine | Non-selective PDE | Weak inhibitor | [2] |
Note: Theophylline is a well-established non-selective PDE inhibitor. This compound is reported to be a selective PDE4 inhibitor, though specific IC50 values are not widely documented in publicly accessible literature.
Table 2: Adenosine Receptor Antagonism
| Compound | Receptor Subtype | Ki (µM) | Source |
| This compound | A1, A2A | Data not consistently available | |
| Theophylline | A1, A2A | Non-selective antagonist | [5] |
| Caffeine | A1 | 12 - 20 | [6] |
| A2A | 2.4 - 8.1 | [6] | |
| A2B | 13 - 17 | [6] | |
| A3 | 80 - 190 | [6] |
Table 3: Peptidylarginine Deiminase (PAD) Activation
| Compound | Target | Effective Concentration | Source |
| This compound | PAD1, PAD3 | 50-300 µM (potent enhancer) | [7][8] |
| Theophylline | PADs | Not reported as a primary activator | |
| Caffeine | PAD1, PAD3 | 50-300 µM (enhancer) | [7][8] |
Note: this compound and caffeine have been identified as enhancers of in vitro deimination by PAD1 and PAD3. Specific EC50 values for activation are not provided in the cited literature.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays relevant to the pharmacological activities of this compound and other methylxanthines.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds on PDE enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against specific PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (this compound, Theophylline, Caffeine) dissolved in a suitable solvent (e.g., DMSO)
-
PDE inhibitors for positive controls (e.g., Rolipram for PDE4)
-
Detection reagents (e.g., commercially available kits utilizing fluorescence polarization, luminescence, or colorimetric methods)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a microplate, add the PDE enzyme to each well.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents and incubate as required.
-
Measure the signal (fluorescence, luminescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Considerations for Reproducibility:
-
Enzyme activity can vary between batches and suppliers. It is crucial to standardize the enzyme concentration and activity.
-
The choice of substrate concentration (ideally at or below the Km value) can significantly impact the IC50 values.
-
Incubation times and temperatures must be strictly controlled.
-
The solvent used to dissolve the compounds and its final concentration in the assay should be consistent and tested for any effects on enzyme activity.
Adenosine Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for adenosine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of test compounds for adenosine A1 and A2A receptors.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and adenosine deaminase)
-
Test compounds (this compound, Theophylline, Caffeine)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In tubes or a microplate, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Considerations for Reproducibility:
-
The density of receptors in the cell membrane preparation can influence binding parameters.
-
The choice and concentration of the radioligand are critical.
-
Incubation time and temperature must be optimized and consistently maintained.
-
Incomplete washing of filters can lead to high background noise.
Peptidylarginine Deiminase (PAD) Activity Assay
This protocol outlines a colorimetric assay to measure the activity of PAD enzymes and the effect of potential activators.
Objective: To determine the effect of test compounds on the activity of PAD enzymes (e.g., PAD1 and PAD3).
Materials:
-
Recombinant human PAD enzymes
-
Substrate containing arginine (e.g., N-α-benzoyl-L-arginine ethyl ester or a specific peptide)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and DTT)
-
Test compounds (this compound, Caffeine)
-
Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Microplate reader
Procedure:
-
Prepare dilutions of the test compounds.
-
In a microplate, add the PAD enzyme and the test compound to the assay buffer.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the arginine-containing substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Add the colorimetric reagents and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PAD activation for each compound concentration relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) values if a dose-response relationship is observed.
Considerations for Reproducibility:
-
The purity and activity of the recombinant PAD enzyme are critical.
-
The choice of substrate and its concentration can affect the assay's sensitivity and kinetics.
-
The concentrations of calcium and DTT in the assay buffer are crucial for PAD activity and must be carefully controlled.
-
The color development step can be sensitive to timing and temperature.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Key factors influencing the reproducibility of in vitro assays.
Discussion on Reproducibility
The reproducibility of in vitro studies is paramount for the reliable assessment of a compound's pharmacological profile. For methylxanthines like this compound, several factors can contribute to variability in experimental outcomes.
-
Purity and Stability of Compounds: The purity of this compound and its comparators can significantly affect the observed potency. Impurities may have their own biological activities, leading to confounding results. The stability of these compounds in solution over the course of an experiment should also be considered.
-
Biological Reagents: The source and batch-to-batch variability of enzymes, receptors, and cell lines can introduce significant differences in results. For instance, the expression levels of adenosine receptors can vary between cell passages, affecting binding affinities. Similarly, the specific activity of recombinant PDE enzymes can differ between suppliers and batches.
-
Assay Conditions: Minor variations in assay conditions, such as pH, temperature, incubation times, and substrate concentrations, can have a substantial impact on the results of enzymatic and binding assays. It is crucial to meticulously control and report these parameters.
-
Data Analysis: The methods used for data analysis, including the choice of curve-fitting models and statistical tests, can influence the final calculated values (e.g., IC50, Ki). Transparent reporting of these methods is essential for others to be able to reproduce the findings.
Currently, there is a lack of published studies specifically addressing the reproducibility of this compound's effects in vitro. The limited availability of standardized quantitative data for this compound across its different mechanisms of action makes direct comparisons and assessments of reproducibility challenging. To address this, researchers are encouraged to:
-
Utilize standardized and well-characterized reagents.
-
Adhere strictly to detailed and clearly documented protocols.
-
Include appropriate positive and negative controls in all experiments.
-
Perform a sufficient number of biological and technical replicates.
-
Report all experimental details and data analysis methods transparently.
By following these best practices, the scientific community can build a more robust and reproducible dataset for this compound, enabling a clearer understanding of its therapeutic potential.
References
- 1. healthwire.pk [healthwire.pk]
- 2. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Phosphodiesterase inhibitors: factors that influence potency, selectivity, and action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acefylline in the Treatment of Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of clinical trial data for Acefylline and its derivatives, comparing their performance against other established treatments for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways are presented to offer a thorough understanding of this compound's clinical profile.
Executive Summary
This compound, a xanthine derivative, demonstrates efficacy as a bronchodilator and anti-inflammatory agent in the management of COPD and asthma. Clinical studies indicate that this compound and its derivatives, such as Acebrophylline and Doxofylline, offer comparable efficacy to the traditional xanthine, Theophylline, but with a potentially improved safety profile, characterized by fewer adverse events. The primary mechanisms of action involve the inhibition of the phosphodiesterase (PDE) enzyme and antagonism of adenosine receptors, leading to bronchodilation and a reduction in airway inflammation.
Comparative Clinical Efficacy
The efficacy of this compound and its derivatives has been evaluated in numerous clinical trials, often with Theophylline as a comparator. Key efficacy endpoints typically include improvements in pulmonary function tests, such as Forced Expiratory Volume in one second (FEV1), and reductions in symptom scores and the need for rescue medication.
A meta-analysis of four randomized controlled trials involving 696 asthma patients demonstrated that doxofylline was significantly more effective than theophylline in reducing the number of daily asthma events.[1] While both drugs showed comparable efficacy in improving FEV1, doxofylline showed a trend towards superiority in reducing the use of salbutamol as a rescue medication.[1]
In patients with COPD, an open-label randomized study comparing Acebrophylline (100mg twice daily) to sustained-release Theophylline (300mg once daily) over 42 days found comparable improvements in spirometric parameters and symptom scores between the two groups (p>0.05).[2] Both treatment groups showed a reduction in sputum amount and frequency of reliever medication use.[2] Another study also concluded that Acebrophylline is safer and more effective than Theophylline in managing COPD.
Similarly, a comparative study of doxofylline and theophylline in patients with mild bronchial asthma showed significant improvement in spirometric variables and clinical symptom scores in both treatment groups over 21 days, with no statistically significant difference in efficacy between the two.[3]
| Drug | Indication | Dosage | Study Duration | Key Efficacy Outcomes | Reference |
| Acebrophylline | COPD | 100mg twice daily | 42 days | Comparable improvement in FEV1 and symptom scores to Theophylline. | [2] |
| Doxofylline | Asthma | 400mg three times daily | 12 weeks | Significant reduction in daily asthma events compared to Theophylline; Comparable FEV1 improvement. | [1][4] |
| Doxofylline | Mild Bronchial Asthma | 400mg twice daily | 21 days | Significant improvement in spirometric variables and clinical symptoms, comparable to Theophylline. | [3] |
| Theophylline SR | COPD | 300mg once daily | 42 days | Comparable improvement in FEV1 and symptom scores to Acebrophylline. | [2] |
| Theophylline | Asthma | 250mg three times daily | 12 weeks | Effective in improving FEV1, but with a higher incidence of adverse events compared to Doxofylline. | [4] |
Comparative Safety and Tolerability
A key advantage of this compound derivatives appears to be their improved safety and tolerability profile compared to Theophylline. Theophylline has a narrow therapeutic index, and its use is often associated with adverse effects, including cardiovascular and central nervous system-related side effects.
In a comparative study, cardiovascular side effects were reported to be less frequent with Acebrophylline than with sustained-release Theophylline in COPD patients.[2] A meta-analysis also highlighted that doxofylline has a better safety profile than theophylline.[1] Specifically, a study on chronic reversible asthma found that significantly more patients had to discontinue treatment due to adverse events with theophylline (250 mg t.i.d.) compared to doxofylline (400 mg t.i.d.) (p=0.001).[4] In a study comparing theophylline, doxofylline, and acebrophylline as add-on therapy for stable COPD, cardiological complications were more prevalent in the theophylline group.
| Drug | Common Adverse Events | Serious Adverse Events | Reference |
| Acebrophylline | Gastrointestinal intolerance | Fewer cardiovascular and CNS side effects compared to Theophylline. | [2] |
| Doxofylline | Nausea, vomiting, headache, insomnia | Lower incidence of treatment discontinuation due to adverse events compared to Theophylline. | [4] |
| Theophylline | Nausea, vomiting, headache, insomnia, palpitations | Higher incidence of cardiovascular and CNS side effects. Narrow therapeutic index requires monitoring. | [2][4] |
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition
This compound's inhibition of PDE, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells. This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of proteins that promote smooth muscle relaxation (bronchodilation) and inhibit the release of inflammatory mediators from cells like mast cells and eosinophils.
References
- 1. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis | European Respiratory Society [publications.ersnet.org]
- 2. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acefylline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of Acefylline, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established chemical degradation and neutralization principles for xanthine derivatives and general pharmaceutical waste.
I. Pre-Disposal Considerations and Hazard Assessment
Before initiating any disposal procedure, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All disposal procedures should be carried out in a well-ventilated fume hood.
II. Chemical Degradation of this compound Waste
For laboratory-scale quantities of this compound waste, chemical degradation is a recommended approach to render the compound less active before final disposal. This compound has been shown to degrade under acidic, alkaline, and oxidative conditions.[1] The choice of method may depend on the nature of the waste (e.g., pure compound, in solution) and the available laboratory resources. The goal of these degradation procedures is to achieve a 5-20% degradation of the active pharmaceutical ingredient.[2]
Experimental Protocols for Chemical Degradation:
1. Acidic Hydrolysis:
-
Objective: To hydrolyze this compound using a strong acid.
-
Reagents:
-
This compound waste
-
Hydrochloric acid (HCl), 0.1 M to 1 M[3]
-
Sodium hydroxide (NaOH) solution for neutralization
-
-
Procedure:
-
Dilute the this compound waste with water to a suitable concentration (e.g., 1 mg/mL).
-
Slowly add an equal volume of 0.1 M to 1 M HCl to the this compound solution in a suitable container (e.g., a glass beaker).
-
Stir the mixture at room temperature. For enhanced degradation, the solution can be heated to 50-60°C.[3]
-
Allow the reaction to proceed for a designated time (a pilot test should determine the optimal duration, which can range from a few hours to several days).
-
After the degradation period, proceed to the neutralization step.
-
2. Alkaline Hydrolysis:
-
Objective: To hydrolyze this compound using a strong base.
-
Reagents:
-
This compound waste
-
Sodium hydroxide (NaOH), 0.1 M to 1 M[3]
-
Hydrochloric acid (HCl) solution for neutralization
-
-
Procedure:
-
Dilute the this compound waste with water to a suitable concentration (e.g., 1 mg/mL).
-
Slowly add an equal volume of 0.1 M to 1 M NaOH to the this compound solution in a suitable container.
-
Stir the mixture at room temperature. Heating to 50-60°C can accelerate the degradation.[3]
-
Monitor the reaction for a predetermined duration based on a pilot study.
-
Proceed to the neutralization step.
-
3. Oxidative Degradation:
-
Objective: To degrade this compound using an oxidizing agent.
-
Reagents:
-
This compound waste
-
Hydrogen peroxide (H₂O₂), 3% solution[3]
-
Sodium bisulfite or sodium thiosulfate solution for quenching the excess oxidant.
-
-
Procedure:
-
Dilute the this compound waste with water to a suitable concentration (e.g., 1 mg/mL).
-
Slowly add an equal volume of 3% hydrogen peroxide to the this compound solution.
-
Stir the mixture at room temperature for a period determined by a pilot test (typically up to 7 days).[3]
-
After the degradation period, quench any remaining hydrogen peroxide by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the solution tests negative for peroxides (using peroxide test strips).
-
Proceed to the final disposal steps.
-
Quantitative Data for Degradation Conditions:
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Oxidative Degradation |
| Degrading Agent | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) | Hydrogen Peroxide (H₂O₂) |
| Concentration | 0.1 M - 1 M | 0.1 M - 1 M | 3% |
| Temperature | Room Temperature or 50-60°C | Room Temperature or 50-60°C | Room Temperature |
| Recommended Duration | Subject to pilot testing | Subject to pilot testing | Up to 7 days |
III. Neutralization and Final Disposal
Following chemical degradation, the resulting solution must be neutralized before it can be disposed of down the sanitary sewer, provided it does not contain any other hazardous materials (e.g., heavy metals).[4]
Neutralization Protocol:
-
Cool the Solution: If the degradation reaction was heated, allow the solution to cool to room temperature.
-
Slow Addition of Neutralizing Agent:
-
For acidic solutions, slowly add a dilute solution of a base (e.g., 1 M NaOH) while stirring continuously.
-
For alkaline solutions, slowly add a dilute solution of an acid (e.g., 1 M HCl) while stirring continuously.[4]
-
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: The target pH for the neutralized solution should be between 6.0 and 8.0.[4]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution is free of other hazardous materials, it can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part waste solution).[4]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
